
Pde1-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pde1-IN-5 is a selective inhibitor of phosphodiesterase 1C, an enzyme that plays a crucial role in the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. This compound has shown significant potential in mitigating inflammatory responses and has been studied for its therapeutic applications in various diseases, including inflammatory bowel disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pde1-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core scaffold.
Functional Group Introduction: Various functional groups, such as fluorine and nitrogen-containing groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the condensation and substitution reactions.
化学反応の分析
Types of Reactions
Pde1-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, which adds hydrogen to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, halogenated derivatives often exhibit enhanced inhibitory activity .
科学的研究の応用
Chemistry: Used as a tool compound to study the role of phosphodiesterase 1C in cyclic nucleotide signaling pathways.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a therapeutic agent for inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.
作用機序
Pde1-IN-5 exerts its effects by selectively inhibiting phosphodiesterase 1C, thereby increasing the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This leads to the modulation of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound binds to the catalytic site of phosphodiesterase 1C, preventing the hydrolysis of cyclic nucleotides and prolonging their signaling effects .
類似化合物との比較
Similar Compounds
Vinpocetine: Another phosphodiesterase inhibitor with neuroprotective properties.
ITI-214: A selective phosphodiesterase 1 inhibitor currently in clinical trials for the treatment of Parkinson’s disease and heart failure
Uniqueness
Pde1-IN-5 is unique due to its high selectivity for phosphodiesterase 1C and its potent anti-inflammatory properties. Unlike other inhibitors, it has shown efficacy in reducing inflammatory responses without significant side effects, making it a promising candidate for therapeutic applications .
特性
分子式 |
C27H29FN4O |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoropyridin-2-yl)methylamino]-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H29FN4O/c28-20-9-10-22(30-15-20)16-31-21-11-12-23-25(13-21)32(17-18-5-1-2-6-18)27(33)24(14-29)26(23)19-7-3-4-8-19/h9-13,15,18-19,31H,1-8,16-17H2 |
InChIキー |
ZACDRXGBWRHLCR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


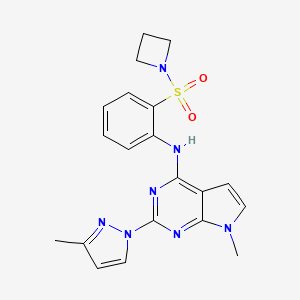
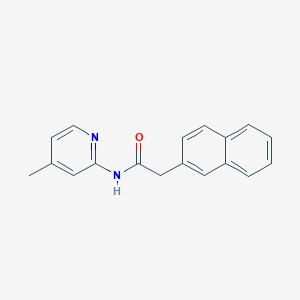


![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)


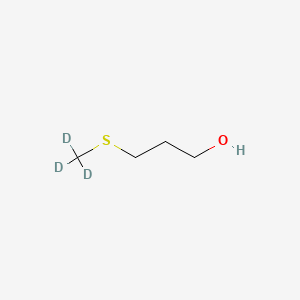
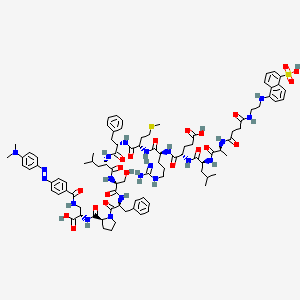
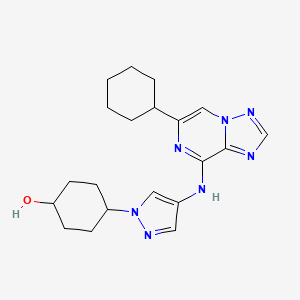
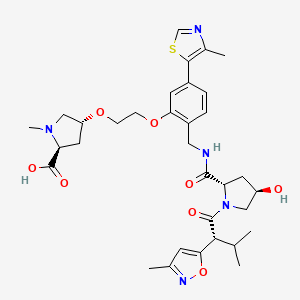
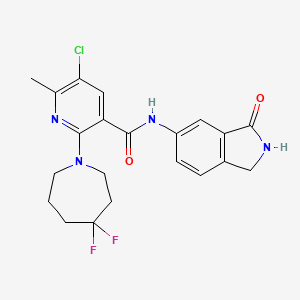
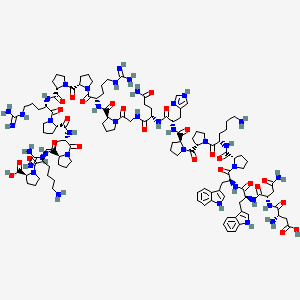
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
